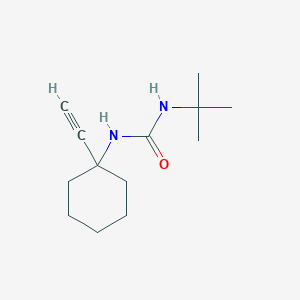

N-(tert-butyl)-N'-(1-ethynylcyclohexyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(tert-butyl)-N'-(1-ethynylcyclohexyl)urea, also known as TAK-659, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in the development and activation of B cells, which are important components of the immune system. TAK-659 has been shown to have potential therapeutic applications in various diseases, including cancer and autoimmune disorders.

Aplicaciones Científicas De Investigación

Applications in Synthesis and Reactivity

- N-(tert-butyl)-N'-(1-ethynylcyclohexyl)urea and its derivatives are used in various synthetic and reactivity studies. For example, they serve as intermediates in the synthesis of other complex chemical compounds. (Smith, El‐Hiti, & Alshammari, 2013) explored the directed lithiation of similar urea compounds, which is a fundamental reaction in organic synthesis.

Role in Molecular Recognition

- These compounds are also significant in molecular recognition studies. For instance, ureidocalix[5]arenes with a tert-butyl functionality at the upper rim, similar to this compound, have been found to be efficient receptors for omega-amino acids and biogenic amines. (Ballistreri et al., 2003) demonstrated this through their research on the molecular recognition capabilities of such compounds.

Contribution to Conformational Analysis

- Research has also been conducted on the conformational analysis of compounds containing similar urea structures. (Jayakumar & Pattabhi, 1993) studied the conformational preferences of N-acyl urea compounds in solvents, providing insights into their structural behaviors.

Development of Macrocycle Structures

- These urea derivatives are instrumental in the development of macrocycle structures, which are crucial in various fields like catalysis and therapeutics. (Yang et al., 2021) reported on the use of dynamic hindered urea bonds for constructing highly efficient urea macrocycles.

Asymmetric Synthesis of Amines

- In the field of asymmetric synthesis, derivatives of this compound, like N-tert-butanesulfinyl imines, are used extensively. (Ellman, Owens, & Tang, 2002) highlighted their role in the efficient synthesis of a wide range of enantioenriched amines.

In Aminohydroxylation and Aziridination Reactions

- This compound derivatives are utilized in catalytic aminohydroxylation and aziridination of olefins. (Gontcharov, Liu, & Sharpless, 1999) studied the efficiency of tert-butylsulfonamide, a derivative, in such reactions.

Chemoselective N-tert-butyloxycarbonylation

- These urea derivatives are also important in the chemoselective N-tert-butyloxycarbonylation of amines. (Chankeshwara & Chakraborti, 2006) reported a catalyst-free method for forming N-t-Boc derivatives of amines using these compounds.

Influence on Hydrophobic Interactions

- Studies have been conducted on the influence of urea derivatives on hydrophobic interactions. (Paul & Patey, 2012) investigated the effect of urea on tert-butyl alcohol aggregation in aqueous solutions, which is relevant in understanding molecular interactions in solutions.

Propiedades

IUPAC Name |

1-tert-butyl-3-(1-ethynylcyclohexyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O/c1-5-13(9-7-6-8-10-13)15-11(16)14-12(2,3)4/h1H,6-10H2,2-4H3,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHKGERGGYFYEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1(CCCCC1)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-fluorophenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![2-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2646224.png)

![2-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]acetohydrazide](/img/structure/B2646228.png)

![3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B2646242.png)

![Lithium;6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2646244.png)